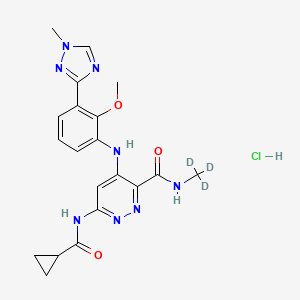

Deucravacitinib hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1609392-28-0 |

|---|---|

Molecular Formula |

C20H23ClN8O3 |

Molecular Weight |

461.9 g/mol |

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3; |

InChI Key |

LILQGPVDQZORJG-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Preclinical Development of Deucravacitinib Hydrochloride

Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Approved for the treatment of moderate-to-severe plaque psoriasis, its development was underpinned by a robust preclinical program designed to establish its unique mechanism of action, selectivity, efficacy in relevant disease models, and a favorable safety profile.[1][3] This technical guide provides an in-depth overview of the core preclinical data that characterized Deucravacitinib hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Selectivity

Deucravacitinib employs a novel allosteric inhibition mechanism.[4] Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This unique binding locks the enzyme in an inactive state, preventing receptor-mediated activation and downstream signaling.[3][6] This mechanism is the basis for its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with less specific JAK inhibitors.[3][7] Deucravacitinib potently blocks signaling pathways mediated by interleukin (IL)-23, IL-12, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[8][9][10]

The selectivity of Deucravacitinib for TYK2 over other JAK kinases was established in various cell-based and whole blood assays.

| Kinase Target | Assay Type | IC50 / Selectivity Fold | Reference |

| TYK2 | Human Whole Blood (IFN-α induced) | 13 nM (EC50) | [2] |

| JAK1 / JAK3 | Cell-based assays | >200-fold vs. TYK2 | [6] |

| JAK2 | Cell-based assays | >3000-fold vs. TYK2 | [6] |

| JAK1 / JAK3 | In vitro cell-based assays | >100-fold vs. TYK2 | [11] |

| JAK2 | In vitro cell-based assays | >2000-fold vs. TYK2 | [11] |

| Broader Kinome | Kinase panel screen | >1,000-fold selectivity | [1] |

| BMPR2 | Off-target screen | 193 nM (IC50) | [1] |

This protocol outlines a general method for assessing kinase selectivity in a physiologically relevant matrix.

-

Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of Deucravacitinib or other JAK inhibitors for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Specific cytokine cocktails are added to stimulate different JAK-STAT pathways:

-

TYK2/JAK2: IL-12 or IL-23 is used to induce STAT4 or STAT3 phosphorylation.

-

JAK1/JAK3: IL-2 or IL-15 is used to induce STAT5 phosphorylation.

-

JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) or erythropoietin (EPO) is used to induce STAT5 phosphorylation.[2]

-

-

Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.

-

Phospho-STAT Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., pSTAT3, pSTAT5).

-

Flow Cytometry: The level of STAT phosphorylation in specific cell subsets (e.g., T cells, monocytes) is quantified using flow cytometry.

-

Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation signal (IC50) is calculated by fitting the data to a four-parameter logistic curve.[12][13]

In Vivo Pharmacology and Efficacy

Deucravacitinib demonstrated robust efficacy across multiple preclinical models of immune-mediated diseases, validating the therapeutic potential of selective TYK2 inhibition.

| Disease Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| IL-23-Induced Psoriasis | Mouse | 15-30 mg/kg PO BID for 9 days | Dose-dependent reduction in acanthosis (epidermal thickening). Efficacy was comparable or superior to an anti-IL-23 adnectin control. | [1] |

| Anti-CD40-Induced Colitis | SCID Mouse | 50 mg/kg PO BID | 99% reduction in weight loss and 70% reduction in histological scores. Efficacy was comparable to an anti-p40 antibody. | [1][14] |

| CD4+CD45RBhigh T-cell Transfer Colitis | SCID Mouse | 10-50 mg/kg PO BID | Protection from colitis was at least as effective as anti-IL-12/23 p40 antibody treatment. | [15] |

| Chronic Lupus (Nephritis) | Mouse | Up to 30 mg/kg PO QD | Well-tolerated and provided protection against nephritis. Efficacy was on par with an anti-IFNαR antibody. | [1][14] |

This model recapitulates key features of human psoriatic skin inflammation driven by the IL-23/IL-17 axis.

-

Animal Model: BALB/c or similar mouse strains are used.

-

Disease Induction: Recombinant murine IL-23 is injected intradermally into the mouse ear daily or every other day for a period of 1-2 weeks to induce localized inflammation.

-

Treatment: Deucravacitinib is administered orally (e.g., via gavage) at various doses, typically starting from the first day of IL-23 injection and continuing for the duration of the study. A vehicle control group and a positive control group (e.g., an anti-IL-23 antibody) are included.

-

Efficacy Readouts:

-

Clinical Scoring: Ear thickness is measured daily using a digital caliper as a primary indicator of inflammation and edema.

-

Histopathology: At the end of the study, ears are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell infiltration are quantified by a pathologist.[1]

-

Gene Expression: RNA is extracted from ear tissue, and quantitative PCR (qPCR) is performed to measure the expression of key inflammatory genes such as Il17a, Il22, and Il12b.[1]

-

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Deucravacitinib was characterized by rapid absorption and dose-proportional exposure, supporting a once-daily oral dosing regimen.

| Species | Dose | Cmax | Tmax | AUC | Bioavailability (F) | Half-life (t1/2) | Reference(s) |

| Mouse | 10 mg/kg PO | 7.5 µM | N/A | 36 µM·h | 122% | N/A | [1] |

| Human (Healthy) | Single Dose | Dose-proportional | 2-3 h | Dose-proportional | 99% | 7.9-15.0 h | [6][16] |

| Human (Healthy) | Multiple Doses | Dose-proportional | 1.5-2.3 h | Dose-proportional | N/A | 7.5-13.1 h | [6][17][18] |

N/A: Not available from the provided search results.

Preclinical Safety and Toxicology

The preclinical safety program for Deucravacitinib was designed to identify potential toxicities and establish a safe starting dose for human clinical trials. Its high selectivity for TYK2 was predictive of a favorable safety profile, which was borne out in these studies.

| Study Type | Species | Key Findings | Reference(s) |

| Embryo-Fetal Development | Rat, Rabbit | No adverse effects on development at doses up to 91 times the maximum recommended human dose (MRHD). | [16] |

| Lactation Studies | Rat | Deucravacitinib was detected in the milk of lactating rats. | [16] |

| Cardiovascular Safety | In vitro | No hERG channel activity detected. | [1] |

| General Toxicology | N/A | First-in-human studies revealed no serious adverse events, with an overall adverse event frequency similar to placebo. | [4][6] |

N/A: Specific species for general toxicology were not detailed in the provided search results, but findings are from early human trials based on preclinical data.

Conclusion

The preclinical development of this compound successfully characterized it as a potent and highly selective allosteric inhibitor of TYK2. Its unique mechanism of action translated into strong efficacy in animal models of psoriasis, inflammatory bowel disease, and lupus. The compound exhibited favorable pharmacokinetic properties suitable for oral administration and a clean safety profile, distinguished from pan-JAK inhibitors. These comprehensive preclinical data provided a strong rationale for its successful advancement into clinical trials and eventual approval as a novel therapy for immune-mediated diseases.

References

- 1. drughunter.com [drughunter.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bristol Myers Squibb - Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]

- 11. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]

- 12. skin.dermsquared.com [skin.dermsquared.com]

- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]

- 15. Selective Inhibition of Tyrosine Kinase 2 (TYK2) with BMS-986165 Is Efficacious in IL-23–Mediated Diseases: Evidence from Preclinical IBD Models and From a Psoriasis Study - ProQuest [proquest.com]

- 16. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Deucravacitinib Hydrochloride and the IL-23 Signaling Pathway: A Technical Guide

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It represents a significant advancement in the treatment of immune-mediated inflammatory diseases, such as moderate-to-severe plaque psoriasis, for which it has received FDA approval.[3][4][5] Unlike pan-JAK inhibitors that target the highly conserved active (catalytic) site of multiple JAK family members, deucravacitinib employs a unique allosteric mechanism.[1][6] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[4][6][7] This novel mechanism confers high selectivity for TYK2, thereby inhibiting the signaling of key cytokines like interleukin-23 (IL-23), IL-12, and type I interferons (IFNs) while minimizing off-target effects associated with broader JAK inhibition.[1][3][6][8]

Core Mechanism: The IL-23/Th17 Signaling Axis

The IL-23/T-helper 17 (Th17) pathway is a cornerstone of the pathophysiology of psoriasis and other autoimmune diseases.[1][8][9] TYK2 is an essential intracellular enzyme that mediates the signaling of IL-23.[5][9]

Signaling Cascade:

-

Cytokine Binding: The IL-23 cytokine, a heterodimer composed of p19 and p40 subunits, binds to its cell surface receptor complex.[10][11][12]

-

Receptor Association: The IL-23 receptor consists of two subunits, IL-12Rβ1 and IL-23R.[11][12] TYK2 is constitutively associated with the IL-12Rβ1 subunit, while JAK2 is associated with the IL-23R subunit.[11]

-

Kinase Activation: Upon IL-23 binding, a conformational change occurs, bringing the intracellular domains of the receptor subunits and their associated kinases (TYK2 and JAK2) into close proximity, leading to their trans-activation via phosphorylation.[12]

-

STAT Protein Phosphorylation: The activated TYK2/JAK2 complex then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[10][11]

-

Nuclear Translocation and Gene Expression: Phosphorylated STAT3 proteins form dimers, translocate to the cell nucleus, and act as transcription factors.[12] They bind to the promoters of target genes, inducing the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory processes characteristic of psoriasis, including keratinocyte hyperproliferation.[2][11][12]

Deucravacitinib's Allosteric Inhibition of TYK2

Deucravacitinib's distinct mechanism of action is central to its efficacy and safety profile.[1]

-

Targeting the Pseudokinase Domain: Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) kinase domain, deucravacitinib binds selectively to the catalytically inactive pseudokinase (JH2) domain of TYK2.[1][6][13] The JH2 domain normally functions to regulate the activity of the JH1 domain.[7][14]

-

Stabilizing an Inhibitory Conformation: By binding to the JH2 domain, deucravacitinib induces and stabilizes an inhibitory conformation, essentially locking the JH2 and JH1 domains together.[4][6]

-

Blocking Signal Transduction: This allosteric inhibition prevents the receptor-mediated activation of TYK2, blocking the phosphorylation and activation of the JH1 domain.[5][6] Consequently, the entire downstream signaling cascade, including STAT phosphorylation, is halted, preventing the expression of IL-23-dependent inflammatory genes.[6][8]

Quantitative Data

The selectivity and pharmacodynamic effects of deucravacitinib have been quantified in numerous studies.

Table 1: Kinase Selectivity of Deucravacitinib in Cell-Based Assays

| Kinase | Selectivity vs. Deucravacitinib (Fold-Greater Inhibition for TYK2) |

| TYK2 | 1 (Reference) |

| JAK1 | >100[15][16] |

| JAK2 | >2000[15][16] |

| JAK3 | >100[15][16] |

Data derived from in vitro cell-based assays.[15][16]

Table 2: Pharmacodynamic Effect of Deucravacitinib on Psoriasis-Associated Inflammatory Markers

| Biomarker | Percent Reduction from Baseline (after 16 weeks) |

| IL-17A | 47% to 50%[4][17] |

| IL-19 | 72%[4][17] |

| Beta-defensin | 81% to 84%[4][17] |

Data from clinical studies in patients with psoriasis.[4][17]

Table 3: Clinical Efficacy of Deucravacitinib in Phase III (POETYK PSO-1) Trial at Week 16

| Endpoint | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |

| PASI 75 | 58.4% | 12.7% | 35.1% |

| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% |

PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment. Data from the POETYK PSO-1 trial.[18]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize deucravacitinib's role in the IL-23 signaling pathway.

Protocol 1: In Vitro Whole Blood Assay for Kinase Selectivity

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of deucravacitinib against TYK2, JAK1/3, and JAK2 signaling pathways.

-

Methodology:

-

Sample Collection: Collect fresh whole blood from healthy human donors into heparinized tubes.

-

Compound Incubation: Aliquot whole blood and pre-incubate with a dose range of deucravacitinib or other JAK inhibitors for 1-2 hours at 37°C.

-

Cytokine Stimulation:

-

TYK2 Pathway: Stimulate with IL-12 to induce IFN-γ production.

-

JAK1/3 Pathway: Stimulate with IL-2 to induce STAT5 phosphorylation in T cells.

-

JAK2 Pathway: Stimulate with thrombopoietin (TPO) to induce STAT3 phosphorylation in platelets.

-

-

Endpoint Analysis: After stimulation, lyse red blood cells and fix/permeabilize the remaining leukocytes. Use flow cytometry to measure intracellular phosphorylated STAT proteins (pSTAT) or ELISA to measure cytokine production (IFN-γ).

-

Data Analysis: Plot the percent inhibition against the drug concentration and fit to a four-parameter logistic curve to calculate the IC50 value for each pathway.

-

Protocol 2: Gene Expression Analysis in Psoriatic Skin Biopsies

-

Objective: To measure the effect of deucravacitinib on the expression of genes in the IL-23/Th17 and Type I IFN pathways in psoriatic lesions.

-

Methodology:

-

Biopsy Collection: Obtain 4-mm punch biopsies from lesional and non-lesional skin of patients with moderate-to-severe psoriasis at baseline and at specified time points post-treatment (e.g., Day 15, Day 85).[1]

-

RNA Extraction: Immediately stabilize biopsy samples in an RNA-preserving solution. Extract total RNA using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit).

-

RNA Sequencing (RNA-Seq): Prepare sequencing libraries from the extracted RNA. Perform high-throughput sequencing to obtain a comprehensive profile of the transcriptome.

-

Quantitative RT-PCR (qRT-PCR): For targeted gene analysis, reverse transcribe RNA into cDNA. Perform qRT-PCR using specific primers for genes of interest (e.g., IL23A, IL17A, IFNB1, DEFB4A) and housekeeping genes for normalization.

-

Data Analysis: For RNA-Seq, perform differential gene expression analysis between treatment and placebo groups and between lesional and non-lesional skin. For qRT-PCR, calculate the fold change in gene expression using the delta-delta Ct method.

-

Conclusion

Deucravacitinib hydrochloride represents a paradigm shift in the oral treatment of immune-mediated diseases by selectively targeting TYK2. Its unique allosteric inhibition of the TYK2 pseudokinase (JH2) domain provides a highly specific means of disrupting the IL-23 signaling pathway, a critical driver of psoriasis pathogenesis.[1][5][6] This targeted approach effectively reduces the production of pro-inflammatory cytokines, leading to robust clinical efficacy.[1] The high selectivity for TYK2 over other JAK kinases minimizes the risk of off-target effects, contributing to a favorable safety profile.[1][8] The data and methodologies outlined in this guide underscore the well-characterized mechanism of deucravacitinib, solidifying its role as a key therapeutic agent that precisely intervenes in the IL-23 signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. omnihealthpractice.com [omnihealthpractice.com]

- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 7. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]

- 15. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]

- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 18. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]

The deuterium switch: Enhancing kinase inhibitor efficacy and safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a promising approach in kinase inhibitor development. This "deuterium switch" can significantly improve a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. This guide provides a comprehensive overview of the principles behind deuterated kinase inhibitors, highlights key examples in development, and offers detailed protocols for their preclinical evaluation.

The Kinetic Isotope Effect: A Game-Changer in Drug Metabolism

The fundamental principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism, particularly by cytochrome P450 (CYP450) enzymes.[2] By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be slowed.[3] This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life in the body.[4]

-

Enhanced Bioavailability: Reduced first-pass metabolism can result in higher plasma concentrations of the active drug.[5]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of harmful byproducts can be minimized.[5]

-

Potential for Lower and Less Frequent Dosing: A longer half-life and improved bioavailability may allow for smaller doses or less frequent administration, improving patient convenience and adherence.[6]

Deuterated Kinase Inhibitors in the Pipeline

Several deuterated kinase inhibitors are in various stages of clinical development, demonstrating the growing interest in this strategy. Here, we highlight a few key examples.

Deuruxolitinib (CTP-543): A Deuterated JAK Inhibitor

Deuruxolitinib (CTP-543) is a deuterated analog of ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[7][8] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, and has shown efficacy in treating alopecia areata.[9] By modifying ruxolitinib with deuterium, CTP-543 is designed to have an altered pharmacokinetic profile, potentially enhancing its therapeutic benefit in alopecia areata.[8]

Donafenib: A Deuterated Multi-Kinase Inhibitor

Donafenib is a deuterated version of sorafenib, a multi-kinase inhibitor that targets RAF kinases (BRAF and CRAF) and several receptor tyrosine kinases (VEGFR, PDGFR).[10][11] Sorafenib is used to treat advanced renal cell carcinoma and hepatocellular carcinoma. A Phase II/III trial comparing donafenib to sorafenib in patients with unresectable or metastatic hepatocellular carcinoma showed that donafenib was associated with a significantly longer median overall survival.[12][13]

Deuterated Acalabrutinib: A Selective BTK Inhibitor

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[14][15] It is approved for the treatment of certain B-cell malignancies.[16] Deuterated versions of acalabrutinib are being explored to potentially improve upon its pharmacokinetic profile.[14][17]

Asandeutertinib (TY-9591): A Deuterated EGFR Inhibitor

Asandeutertinib (TY-9591) is a deuterated derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[18] Osimertinib is a standard-of-care treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[19] A phase 1 study of asandeutertinib in patients with advanced EGFR-mutated NSCLC demonstrated a favorable safety profile and substantial efficacy, particularly in patients with L858R mutations.[18]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the deuterated kinase inhibitors to their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Kinase Inhibitors in Preclinical Models

| Compound | Non-Deuterated Analog | Species | Dose and Route | T 1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| Donafenib | Sorafenib | Rat | 40 mg/kg, oral | 17.6 (prolonged) | 1.77-fold increase | 1.39 to 1.41-fold increase | [20][21][22][23] |

| Deuruxolitinib (CTP-543) | Ruxolitinib | Rat | 3 mg/kg/day, oral | - | - | 1600 (Day 176) | [6] |

| Asandeutertinib (TY-9591) | Osimertinib | - | - | - | - | - | [18][19][24][25][26] |

Data for Asandeutertinib preclinical pharmacokinetics was not available in the searched literature.

Table 2: Clinical Pharmacokinetic and Efficacy Comparison

| Deuterated Compound | Non-Deuterated Analog | Indication | Key Findings | Reference(s) |

| Deuruxolitinib (CTP-543) | Ruxolitinib | Alopecia Areata | Phase 2 trial showed significant reduction in SALT scores with 8 mg and 12 mg twice daily doses. | [1][8] |

| Donafenib | Sorafenib | Hepatocellular Carcinoma | Phase II/III trial showed significantly longer median OS (12.1 vs 10.3 months) and fewer grade ≥3 adverse events compared to sorafenib. | [12][13] |

| Deuterated Acalabrutinib | Acalabrutinib | B-cell Malignancies | Preclinical and clinical development ongoing to improve pharmacokinetics. | [9][16][27][28][29] |

| Asandeutertinib (TY-9591) | Osimertinib | EGFR-mutated NSCLC | Phase 1 study showed favorable safety and efficacy, especially in L858R mutations. Significantly superior intracranial objective response rate compared to osimertinib. | [18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of deuterated kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

-

Kinase of interest (e.g., JAK1, JAK2, RAF, BTK, EGFR)

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Test compound (deuterated or non-deuterated inhibitor)

-

Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Staurosporine (positive control inhibitor)

-

384-well plate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Tracer Titration (Optional, if not using a pre-validated kinase):

-

Prepare a serial dilution of the kinase tracer in Kinase Buffer A.

-

Prepare a solution of the kinase and Eu-labeled antibody in Kinase Buffer A.

-

In a 384-well plate, add the tracer dilutions, a known competitor (e.g., staurosporine), and the kinase/antibody solution.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) to determine the optimal tracer concentration.[5][11][15][30]

-

-

Inhibitor IC50 Determination:

-

Prepare a serial dilution of the test compound in 100% DMSO.

-

Prepare a 2X kinase/antibody mixture and a 4X tracer solution in Kinase Buffer A.

-

In a 384-well plate, add 4 µL of the test compound dilution.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution.

-

Incubate for 1 hour at room temperature.

-

Read the plate and calculate the emission ratio.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture after treatment with a kinase inhibitor.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and serum

-

Test compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[4][31][32][33]

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

-

Pooled human or rat liver microsomes

-

Test compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw the liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) and then dilute in phosphate buffer to the final incubation concentration (e.g., 1 µM).

-

In a microcentrifuge tube or 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[7][17][34][35][36]

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Test compound formulated for oral administration (e.g., in a solution or suspension)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing, with free access to water.

-

Administer a single oral dose of the test compound via gavage. The dose volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).[2][37][38][39][40]

-

Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Plot the plasma concentration versus time data and perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors and a general workflow for evaluating deuterated compounds.

Caption: JAK-STAT signaling pathway and the inhibitory action of Deuruxolitinib.

Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of Donafenib.

Caption: BTK signaling pathway and the inhibitory action of deuterated Acalabrutinib.

Caption: EGFR signaling pathway and the inhibitory action of Asandeutertinib.

Caption: General workflow for the preclinical development of deuterated kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuruxolitinib - Wikipedia [en.wikipedia.org]

- 4. ch.promega.com [ch.promega.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Donafenib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. - ASCO [asco.org]

- 13. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Safety, Pharmacokinetics, and Efficacy of Asandeutertinib in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Asandeutertinib (TY-9591) Submitted for Pre-New Drug Application [tykmedicines.com]

- 20. In vivo assessment of the pharmacokinetic interactions between donafenib and dapagliflozin, donafenib and canagliflozin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. JTO Published Phase I Study Results of Asandeutertinib Mesylate Tablets [tykmedicines.com]

- 25. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 26. The Results of Asandeutertinib Tablets (TY-9591) will be Presented at the WCLC 2024 [tykmedicines.com]

- 27. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assets.fishersci.com [assets.fishersci.com]

- 31. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 32. promega.com [promega.com]

- 33. promega.com [promega.com]

- 34. mercell.com [mercell.com]

- 35. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 36. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 37. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 38. fda.gov [fda.gov]

- 39. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 40. semanticscholar.org [semanticscholar.org]

Methodological & Application

Deucravacitinib Hydrochloride: In Vitro Application Notes and Protocols

For Research, Scientific, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. What sets Deucravacitinib apart is its unique allosteric mechanism of action. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active kinase (JH1) domain targeted by other JAK inhibitors.[1][2] This specific binding locks the TYK2 protein in an inactive state, thereby blocking downstream signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[3][4][5] This high selectivity for TYK2 over JAK1, JAK2, and JAK3 minimizes off-target effects and contributes to its distinct safety and efficacy profile.[6][7]

These application notes provide detailed protocols for key in vitro assays essential for characterizing the potency, selectivity, and mechanism of action of Deucravacitinib hydrochloride.

Mechanism of Action: TYK2 Signaling Pathway

Deucravacitinib allosterically inhibits TYK2, which pairs with either JAK1 or JAK2 to mediate signaling for specific cytokine receptors. By locking the TYK2 pseudokinase domain, it prevents the conformational changes needed for activation, thus inhibiting the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs). This effectively dampens the inflammatory cascades driven by IL-23, IL-12, and Type I IFNs.[5][8]

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against TYK2 and other JAK family kinases.

Table 1: Deucravacitinib Potency in Biochemical and Cellular Assays

| Assay Type | Target/Pathway | Endpoint | IC50 / Ki | Reference |

| Biochemical Assays | ||||

| Probe Displacement | TYK2 (JH2 Domain) | Probe Displacement | 0.2 nM (IC50) | [6] |

| Morrison Titration | TYK2 (JH2 Domain) | Fluorescent Probe | 0.02 nM (Ki) | [3] |

| Cellular Assays | ||||

| Whole Blood Assay | TYK2-dependent | IFN-γ Production | 53 nM (IC50) | [9] |

| Cellular Signaling | IL-12 Signaling | STAT Phosphorylation | 2-19 nM (IC50) | [6] |

| Cellular Signaling | IL-23 Signaling | STAT Phosphorylation | 2-19 nM (IC50) | [6] |

| Cellular Signaling | IFN-α Signaling | STAT Phosphorylation | 2-19 nM (IC50) | [6] |

Table 2: Deucravacitinib Selectivity Profile Against JAK Family Kinases

| Assay Type | Target | Endpoint | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) | Reference |

| Whole Blood Assays | [9] | ||||||

| TYK2 (IL-12 Stim) | IFN-γ Production | 53 | 2950 | 6380 | 4830 | ||

| JAK1/3 (IL-2 Stim) | pSTAT5 (T-Cells) | 430 | 4.2 | 2.2 | 2.1 | ||

| JAK2 (TPO Stim) | pSTAT3 (Platelets) | >10000 | 215 | 46 | 330 | ||

| Fold Selectivity | TYK2 vs. JAK1/3 | >8-fold | [6] | ||||

| TYK2 vs. JAK2 | >48-fold | [6] |

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of Deucravacitinib. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: TYK2 Pseudokinase (JH2) Domain Binding Assay

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][10]

Objective: To determine the binding affinity (IC50 or Ki) of Deucravacitinib to the isolated TYK2 pseudokinase (JH2) domain.

Materials:

-

Recombinant TYK2 JH2 domain (tagged, e.g., GST-tagged)

-

Europium (Eu)-labeled anti-tag antibody (e.g., Anti-GST)

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

-

TR-FRET compatible plate reader

Workflow Diagram:

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Deucravacitinib in 100% DMSO. Subsequently, create an intermediate dilution of these concentrations in Assay Buffer.

-

Reagent Preparation (3x final concentration):

-

Kinase/Antibody Mix: Dilute the tagged TYK2 JH2 domain and the Eu-labeled anti-tag antibody in Assay Buffer to a 3x working concentration.

-

Tracer Mix: Dilute the Alexa Fluor™ 647-labeled tracer in Assay Buffer to a 3x working concentration. The optimal tracer concentration should be pre-determined and is typically near its Kd for the kinase.

-

-

Assay Assembly (15 µL final volume):

-

Add 5 µL of the Deucravacitinib serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the Kinase/Antibody mix to all wells.

-

Initiate the reaction by adding 5 µL of the Tracer mix to all wells.

-

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET plate reader. Measure the emission from the Europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) following excitation at ~340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Normalize the data using the "no inhibitor" control (100% signal) and a high concentration of a known inhibitor or "no enzyme" control (0% signal).

-

Plot the normalized response against the logarithm of the Deucravacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Whole Blood Assay for TYK2 Inhibition (IFN-γ Release)

Objective: To measure the functional inhibition of the TYK2/JAK2 pathway in a physiologically relevant matrix by quantifying the inhibition of IL-12-induced Interferon-gamma (IFN-γ) production in human whole blood.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes.

-

This compound.

-

Recombinant Human IL-12.

-

RPMI 1640 medium.

-

Human IFN-γ ELISA kit (e.g., from BD Biosciences or Abcam).[4][11]

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Compound Preparation: Prepare serial dilutions of Deucravacitinib in RPMI 1640 medium at 10x the final desired concentration.

-

Blood Plating: Within 2 hours of collection, add 180 µL of whole blood to the wells of a 96-well round-bottom plate.

-

Inhibitor Pre-incubation: Add 20 µL of the 10x Deucravacitinib dilutions to the blood. Include a vehicle control (medium only). Mix gently and pre-incubate for 1 hour at 37°C, 5% CO2.

-

Stimulation: Prepare a stock of IL-12 in RPMI 1640. Add 20 µL to each well to achieve a final concentration of ~10 ng/mL.[12] Include unstimulated control wells (add 20 µL of medium only).

-

Incubation: Cover the plate and incubate for 18-24 hours at 37°C, 5% CO2.

-

Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant without disturbing the cell pellet.

-

IFN-γ Quantification: Analyze the IFN-γ concentration in the plasma samples using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.[4][11]

-

Data Analysis:

-

Subtract the background IFN-γ levels from the unstimulated wells.

-

Normalize the data with the IL-12 stimulated (vehicle control) wells set as 100% response.

-

Plot the percent inhibition against the logarithm of the Deucravacitinib concentration and fit the data to determine the IC50 value.

-

Protocol 3: Cellular Phospho-STAT Assay by Flow Cytometry

Objective: To assess the selectivity of Deucravacitinib by measuring its inhibitory effect on STAT phosphorylation downstream of specific cytokine receptors in distinct cell populations within whole blood or PBMCs.

-

TYK2/JAK1 Pathway: IFN-α stimulation → pSTAT1/pSTAT3

-

JAK1/JAK3 Pathway: IL-2 stimulation → pSTAT5 in T-cells[9]

-

JAK2/JAK2 Pathway: Thrombopoietin (TPO) stimulation → pSTAT3 in platelets[9]

Materials:

-

Fresh human whole blood (sodium heparin) or isolated PBMCs.

-

Cytokines: Recombinant Human IL-2, TPO, IFN-α.

-

This compound.

-

Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

-

Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer III).

-

Fluorochrome-conjugated antibodies:

-

Cell surface markers (e.g., Anti-CD3 for T-cells, Anti-CD41 for platelets).

-

Intracellular phospho-STATs (e.g., Anti-pSTAT5 (Y694), Anti-pSTAT3 (Y705)).

-

-

Flow Cytometer.

Procedure:

-

Cell Aliquoting: Aliquot 100 µL of whole blood or PBMCs (at ~1x10^6 cells/mL) into flow cytometry tubes.

-

Inhibitor Pre-incubation: Add Deucravacitinib at various concentrations. Include a vehicle control. Incubate for 30-60 minutes at 37°C.

-

Cytokine Stimulation: Add the specific cytokine to achieve a final concentration that elicits a submaximal response (EC80), for example:

-

Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

-

Staining: Wash the cells twice with staining buffer (e.g., PBS + 1% BSA). Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STATs. Incubate for 40-60 minutes at room temperature in the dark.[15]

-

Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

-

Data Analysis:

-

Gate on the cell population of interest (e.g., CD3+ T-cells or CD41+ platelets).

-

Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition.

-

Calculate the percent inhibition relative to the cytokine-stimulated vehicle control.

-

Plot the percent inhibition against the Deucravacitinib concentration to determine the IC50.

-

Disclaimer: These protocols are intended as a guide. All laboratory procedures should be performed by trained personnel in accordance with good laboratory practices. Reagent concentrations and incubation times may require optimization.

References

- 1. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. skin.dermsquared.com [skin.dermsquared.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. content.abcam.com [content.abcam.com]

- 12. Massive interleukin-12-induced interferon-γ production by interleukin-15-stimulated lamina propria lymphocytes followed by down-regulation of the interleukin-12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for STAT Phosphorylation Assays in TYK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing STAT (Signal Transducer and Activator of Transcription) phosphorylation assays to evaluate the potency and selectivity of TYK2 (Tyrosine Kinase 2) inhibitors. This document includes an overview of the TYK2 signaling pathway, detailed experimental protocols for various assay formats, and comparative data for key TYK2 inhibitors.

Introduction to TYK2 and STAT Signaling

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3][4] Dysregulated TYK2 signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][4][5]

Upon cytokine binding to their receptors, TYK2 and another associated JAK (often JAK1 or JAK2) are activated through trans-phosphorylation.[1] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. This creates docking sites for STAT proteins, which are subsequently recruited and phosphorylated by the activated JAKs, including TYK2.[1][2] Phosphorylated STATs (pSTATs) form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1] Therefore, measuring the inhibition of STAT phosphorylation is a direct and reliable method for assessing the functional activity of TYK2 inhibitors in a cellular context.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selective TYK2 inhibitor deucravacitinib and other JAK inhibitors in whole blood assays measuring STAT phosphorylation. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: IC50 Values of Deucravacitinib and Other JAK Inhibitors on STAT Phosphorylation in Whole Blood Assays [1][6]

| Signaling Pathway | Cytokine Stimulant | Downstream Readout | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |

| TYK2 /JAK2 | IL-12 | IFN-γ production | 40 | 5059 | 3685 | 2351 |

| JAK1/TYK2 | IFN-α | pSTAT1 | - | - | - | - |

| JAK1/JAK3 | IL-2 | pSTAT5 in T cells | 1646 | 17 | 8 | 11 |

| JAK2/JAK2 | Thrombopoietin (TPO) | pSTAT3 in platelets | >10,000 | 217 | 41 | 32 |

Data presented as IC50 (nM) with 95% confidence intervals where available. A higher IC50 value indicates lower potency.

Experimental Protocols

This section provides detailed methodologies for commonly used STAT phosphorylation assays.

Western Blotting for pSTAT Analysis

Western blotting is a widely used technique to detect changes in the phosphorylation state of STAT proteins in response to cytokine stimulation and inhibitor treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) and culture overnight.

-

Starve cells in serum-free media for 2-4 hours prior to stimulation.

-

Pre-incubate cells with various concentrations of the TYK2 inhibitor or vehicle control for 1-2 hours.

-

Stimulate the cells with an appropriate cytokine (e.g., IL-23, IFN-α) for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations for all samples and prepare them for loading with Laemmli buffer.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. The ratio of pSTAT to total STAT or the housekeeping protein is then calculated.

-

Phospho-Flow Cytometry for Single-Cell pSTAT Analysis

Phospho-flow cytometry allows for the quantitative measurement of STAT phosphorylation in individual cells within a heterogeneous population, providing a high-throughput and detailed analysis.[7][8][9]

Protocol:

-

Cell Stimulation and Inhibitor Treatment:

-

Prepare single-cell suspensions (e.g., PBMCs or dissociated tissue).

-

Pre-treat the cells with a dose range of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.

-

Stimulate the cells with a specific cytokine (e.g., IL-12, IFN-α) for 15-30 minutes at 37°C.

-

-

Fixation:

-

Permeabilization:

-

Antibody Staining:

-

Wash the cells to remove the methanol.

-

Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include a primary antibody against the specific pSTAT of interest (e.g., Alexa Fluor 647 anti-pSTAT1) and antibodies against cell surface markers to identify different cell populations (e.g., CD3 for T cells, CD19 for B cells).

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry software. Gate on the cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each population.

-

The percentage of inhibition can be calculated by comparing the MFI of inhibitor-treated samples to the cytokine-stimulated control.

-

ELISA-Based pSTAT Assay

Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantitative detection of phosphorylated STAT proteins in cell lysates, offering a high-throughput plate-based format.[4][11][12]

Protocol:

-

Cell Lysis and Sample Preparation:

-

Culture, treat with inhibitor, and stimulate cells as described for Western blotting.

-

Lyse the cells using the lysis buffer provided in the ELISA kit, which will contain protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

ELISA Procedure (based on a typical sandwich ELISA format): [4][11]

-

Add normalized cell lysates to the wells of a microplate pre-coated with a capture antibody that binds to the total STAT protein.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that is specific for the phosphorylated form of the STAT protein (e.g., a biotinylated anti-phosphotyrosine antibody).[4]

-

Incubate for 1 hour at room temperature.

-

Wash the wells and add an enzyme-conjugated secondary reagent (e.g., HRP-streptavidin).

-

Incubate for 1 hour at room temperature.

-

Wash the wells and add a substrate solution (e.g., TMB).

-

Allow the color to develop, then stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The signal intensity is proportional to the amount of phosphorylated STAT protein in the sample. A standard curve can be generated using a positive control lysate to quantify the results.

-

Homogeneous Time-Resolved Fluorescence (HTRF) pSTAT Assay

HTRF assays are proximity-based assays that are highly suitable for high-throughput screening of inhibitors in a no-wash, plate-based format.[2][13][14][15]

Protocol:

-

Cell Culture and Treatment:

-

Cells can be cultured, treated with inhibitors, and stimulated directly in a 96- or 384-well plate. This minimizes cell handling and variability.[13]

-

-

Cell Lysis and Reagent Addition:

-

After stimulation, lyse the cells by adding a lysis buffer directly to the wells.

-

Add the HTRF detection reagents, which typically consist of two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). One antibody recognizes the total STAT protein, while the other is specific for the phosphorylated form.[2]

-

-

Incubation and Signal Detection:

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours to overnight) to allow for antibody binding.

-

When both antibodies are bound to the same pSTAT-containing complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

-

Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

-

-

Data Analysis:

-

The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence intensities. This ratiometric measurement corrects for well-to-well variations and compound interference.

-

The signal is proportional to the amount of pSTAT in the sample. IC50 curves can be generated by plotting the HTRF signal against the inhibitor concentration.

-

Visualizations

The following diagrams illustrate the TYK2-STAT signaling pathway and a general workflow for STAT phosphorylation assays.

References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. mdpi.com [mdpi.com]

- 6. skin.dermsquared.com [skin.dermsquared.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 9. Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. content.abcam.com [content.abcam.com]

- 12. raybiotech.com [raybiotech.com]

- 13. revvity.com [revvity.com]

- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Deucravacitinib in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deucravacitinib in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been adapted from previously validated methodologies and is presented here as a comprehensive protocol for research applications.

Introduction

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory domain of TYK2, Deucravacitinib inhibits receptor-mediated activation of TYK2 and its downstream signaling pathways, including those of interleukin-23 (IL-23), IL-12, and type I interferons.[1][2] This mechanism of action makes it an effective therapeutic agent for the treatment of moderate-to-severe plaque psoriasis.[3][4][5][6][7][8]

Accurate quantification of Deucravacitinib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring patient adherence and optimizing dosage regimens. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Deucravacitinib in human plasma.

Signaling Pathway of Deucravacitinib

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation and gene expression.

Experimental

Materials and Reagents

-

Deucravacitinib reference standard

-

Trimethoprim (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: ACE-C18 (4.6 x 100 mm, 5 µm) or equivalent[7]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Deucravacitinib and Trimethoprim (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Deucravacitinib stock solution with a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard (Trimethoprim) in the same diluent.

Sample Preparation

The following protocol is based on a liquid-liquid extraction (LLE) method.[7]

Caption: Workflow for the extraction of Deucravacitinib from plasma samples.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add a specified amount of the internal standard working solution to each tube (except for blank samples).

-

Vortex briefly to mix.

-

Add an appropriate volume of extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase.

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis, which may require optimization for individual instrument setups.

| Parameter | Recommended Condition |

| LC System | |

| Column | ACE-C18 (4.6 x 100 mm, 5 µm)[7] |

| Mobile Phase | Methanol and 2 mM Ammonium Formate (80:20, v/v)[7] |

| Flow Rate | 0.9 mL/min[7] |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[7] |

| Deucravacitinib Transition | m/z 426.3 → 358.2[7] |

| Trimethoprim (IS) Transition | m/z 291.1 → 261.1[7] |

Method Validation Summary

Published methods have demonstrated excellent performance characteristics for the quantification of Deucravacitinib in plasma.[7][9] A summary of typical validation parameters is provided below.

| Validation Parameter | Typical Performance |

| Linearity Range | 0.500 to 601.050 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99[9] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7][10] |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ)[9] |

| Precision (Intra- and Inter-day) | < 15% RSD (< 20% at LLOQ)[9] |

| Recovery | > 85%[9] |

Pharmacokinetic Parameters

The developed LC-MS/MS method is suitable for determining the pharmacokinetic profile of Deucravacitinib. Key pharmacokinetic parameters reported in the literature are summarized below.

| Parameter | Value | Reference |

| Tmax (median) | 1.5 - 2.3 hours | [10][11] |

| Cmax (steady-state, 6 mg once daily) | 45 ng/mL | [1][3][4] |

| AUC24 (steady-state, 6 mg once daily) | 473 ng·hr/mL | [1][3][4] |

| Terminal Half-life (t½) | ~10 hours | [3][4] |

| Protein Binding | 82 - 90% | [4][12] |

Metabolism

Deucravacitinib is metabolized primarily by cytochrome P450 (CYP) 1A2 to form its major active metabolite, BMT-153261.[1][3][4][5] Other enzymes involved in its metabolism include CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9.[1][3][4] The active metabolite has pharmacological activity comparable to the parent drug.[1][3][4]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Deucravacitinib in human plasma. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a research setting, enabling accurate assessment of Deucravacitinib pharmacokinetics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 7. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Appl… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

Deucravacitinib Hydrochloride: A Tool for Interrogating Autoimmune Disease Mechanisms

Application Notes and Protocols for Researchers

Deucravacitinib, an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), represents a significant advancement in the targeted therapy of immune-mediated diseases. Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity and provides researchers with a powerful tool to dissect the roles of TYK2-mediated signaling pathways in the pathogenesis of autoimmune disorders such as psoriasis, psoriatic arthritis, and lupus.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing deucravacitinib hydrochloride in preclinical research settings.

Mechanism of Action

Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively targeting TYK2.[1][2] TYK2 is a key intracellular enzyme that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[2][5] By binding to the regulatory JH2 domain, deucravacitinib locks the TYK2 protein in an inactive conformation, thereby preventing the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[6] This allosteric inhibition mechanism is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][4]

The inhibition of the IL-23/Th17 and Type I IFN pathways is central to the therapeutic effects of deucravacitinib.[7][5][8] The IL-23 pathway is a critical driver of the differentiation and maintenance of Th17 cells, which produce inflammatory cytokines like IL-17.[2][7] Type I IFNs also play a significant role in the inflammatory processes of several autoimmune diseases.[2][5]

Data Presentation

The following tables summarize the quantitative data regarding the selectivity and clinical efficacy of Deucravacitinib.

Table 1: In Vitro Potency and Selectivity of Deucravacitinib and other JAK Inhibitors

| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. JAK1/2/3) |

| Deucravacitinib | 0.2 [8][9] | >10,000[1] | >10,000[1] | >10,000[1] | >100-2000 fold selective for TYK2[4][10] |

| Tofacitinib | >10,000 | 1.2 | 20 | 1 | Non-selective |

| Upadacitinib | >10,000 | 43 | 110 | 2200 | Selective for JAK1 |

| Baricitinib | >10,000 | 5.9 | 5.7 | >400 | Selective for JAK1/2 |

Data compiled from publicly available sources and may vary based on assay conditions.

Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

| Outcome | Deucravacitinib (6 mg once daily) | Placebo | Apremilast (30 mg twice daily) |

| PASI 75 at Week 16 | 58% (PSO-1) / 53% (PSO-2)[11] | 13% (PSO-1) / 9% (PSO-2)[11] | 35% (PSO-1) / 40% (PSO-2)[11] |

| sPGA 0/1 at Week 16 | 54% (PSO-1) / 50% (PSO-2)[11] | 7% (PSO-1) / 9% (PSO-2)[11] | 32% (PSO-1) / 34% (PSO-2)[11] |

| PASI 90 at Week 24 | ~42%[12] | N/A | ~20%[11] |

PASI 75/90: 75%/90% reduction in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

Table 3: Effect of Deucravacitinib on Inflammatory Biomarkers in Psoriasis Patients

| Biomarker | Percent Reduction from Baseline (16 weeks) |

| IL-17A | 47-50%[7][13] |

| IL-19 | 72%[7][13] |

| Beta-defensin | 81-84%[7][13] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ard.bmj.com [ard.bmj.com]

- 5. deucravacitinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. hanc.info [hanc.info]

- 10. Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 13. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

Preclinical Efficacy and Mechanism of Action of Deucravacitinib Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Deucravacitinib hydrochloride, a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). Deucravacitinib's unique mechanism of binding to the regulatory pseudokinase (JH2) domain of TYK2 confers high selectivity and distinguishes it from pan-Janus kinase (JAK) inhibitors.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays to characterize the potency, selectivity, and efficacy of Deucravacitinib in models of autoimmune and inflammatory diseases, particularly psoriasis and lupus. Furthermore, it presents a compilation of preclinical data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate experimental design and data interpretation.

Mechanism of Action